Ranatuerin-2Ma Ranatuerin-2Ma
Brand Name: Vulcanchem
CAS No.:
VCID: VC3664273
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Molecular Formula:
Molecular Weight:

Ranatuerin-2Ma

CAS No.:

Cat. No.: VC3664273

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ranatuerin-2Ma -

Specification

Introduction

Structural Characteristics

Primary Structure and Conserved Domains

Based on related Ranatuerins, Ranatuerin-2Ma likely possesses a sequence of approximately 25-30 amino acid residues. The prototypical structure would include an N-terminal α-helix domain followed by the characteristic C-terminal "rana box" stabilized by a disulfide bridge between two cysteine residues . This disulfide-bridged loop is a defining feature of the Ranatuerin family and plays a crucial role in their biological activity.

The biosynthetic pathway of Ranatuerins typically involves translation as a prepropeptide that undergoes post-translational processing. The mature peptide emerges following cleavage at a convertase processing site (typically -KR-) and often includes C-terminal modifications such as the formation of the disulfide-bridged loop .

Secondary Structure Analysis

The secondary structure of Ranatuerin peptides exhibits environment-dependent conformational changes that are likely applicable to Ranatuerin-2Ma as well. In aqueous solutions, these peptides typically display a random coil pattern, but in membrane-mimetic environments (such as 50% trifluoroethanol solutions), they adopt a characteristic α-helical structure .

Antimicrobial Properties

Spectrum of Activity

Ranatuerin family members typically exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, Rana-2PN, recently identified from Pelophylax nigromaculata, displays minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 μM against various bacterial strains . Similar activity profiles might be expected for Ranatuerin-2Ma.

The potency of Ranatuerins often varies between bacterial species, with some members showing particularly strong activity against specific pathogens. Some Ranatuerins have demonstrated activity against clinically relevant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), albeit sometimes with higher MIC values compared to their efficacy against susceptible strains .

Mechanism of Antimicrobial Action

The antimicrobial mechanism of Ranatuerins typically involves direct interaction with bacterial cell membranes. Research on Rana-2PN suggests that members of this family exert bacteriostatic effects by binding to bacterial cells, inducing membrane rupture, and subsequently causing bacterial death . This mechanism is consistent with the general mode of action observed in many amphipathic antimicrobial peptides.

The "rana box" domain plays a significant role in determining antimicrobial potency. Studies with truncated analogues of Ranatuerin-2PLx demonstrated that removal of this C-terminal region markedly decreases antimicrobial activity against most tested microorganisms . Furthermore, the cationic amino acids within this motif appear to be particularly important, as their substitution can substantially impair antibacterial activity .

Structure-Activity Relationships

Role of the "Rana Box" Domain

Table 1 summarizes the impact of structural modifications on the activity of related Ranatuerin peptides, which may provide insights into structure-activity relationships relevant to Ranatuerin-2Ma.

Peptide VariantStructural ModificationEffect on Antimicrobial ActivityEffect on α-helical ContentReference
Native RanatuerinIntact "rana box"Baseline activityHigher (e.g., 78% for R2PLx)
C-terminal truncated variantRemoval of "rana box"Markedly decreasedLower (e.g., 40% for R2PLx-22)
Charge-modified variantSubstitution of cationic residues within "rana box"Substantially impairedNot specified

The data from related Ranatuerins demonstrates that both the presence of the cysteine-bridged loop structure and the cationicity within this domain are critical for maintaining optimal biological activity . These structural elements likely contribute to membrane interaction and peptide stability.

Importance of Amphipathicity

The ability of Ranatuerin peptides to form amphipathic structures in membrane environments is fundamental to their biological activity. The amphipathic nature allows the peptide to interact with negatively charged bacterial membranes through its cationic face while inserting its hydrophobic face into the membrane's lipid bilayer. This dual interaction is likely essential for the membrane-disruptive properties observed in Ranatuerins.

Additional Biological Activities

Anti-inflammatory Properties

Recent research has identified novel functions for some Ranatuerin family members that might also apply to Ranatuerin-2Ma. For instance, Rana-2PN has been shown to effectively neutralize lipopolysaccharide (LPS) and inhibit LPS-induced inflammatory responses in RAW264.7 cells . Additionally, it demonstrated the ability to reduce inflammation induced by carrageenan in a mouse model . This dual antimicrobial and anti-inflammatory activity represents a potentially valuable therapeutic property.

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